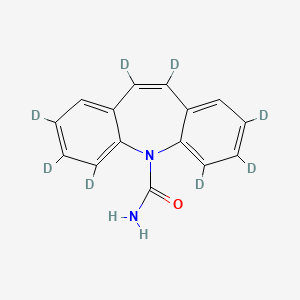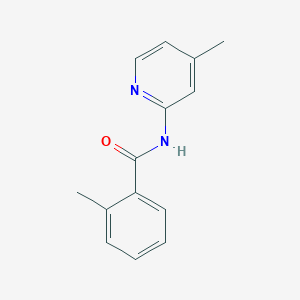![molecular formula C37H56AuF6NO2PSb- B15088376 (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound features a gold(I) center coordinated with a phosphine ligand and acetonitrile, making it highly effective in facilitating chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate typically involves the reaction of gold(I) chloride with the phosphine ligand in the presence of acetonitrile. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The resulting product is then treated with hexafluoroantimonic acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Substitution: The acetonitrile ligand can be substituted with other ligands, such as phosphines or amines.
Cyclization: The compound can facilitate oxidative cyclization reactions, forming cyclic products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or iodine, and nucleophiles such as amines or phosphines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidative cyclization reactions yield cyclic compounds, while substitution reactions produce new gold(I) complexes with different ligands .
Applications De Recherche Scientifique
(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of gold-based drugs.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to the unique properties of gold complexes.
Mécanisme D'action
The mechanism of action of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate involves the coordination of the gold(I) center with the phosphine ligand and acetonitrile. This coordination activates the gold center, making it highly reactive and capable of facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination with the gold center .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I)
- (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
- [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide
Uniqueness
What sets (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate apart from similar compounds is its high reactivity and stability. The presence of the acetonitrile ligand enhances its solubility and facilitates its use in a wide range of solvents. Additionally, the hexafluoroantimonate counterion provides added stability, making it a highly effective catalyst in various chemical reactions .
Propriétés
Formule moléculaire |
C37H56AuF6NO2PSb- |
|---|---|
Poids moléculaire |
1010.5 g/mol |
Nom IUPAC |
acetonitrile;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold;hexafluoroantimony(1-) |
InChI |
InChI=1S/C35H53O2P.C2H3N.Au.6FH.Sb/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-2-3;;;;;;;;/h19-25,27-28H,9-18H2,1-8H3;1H3;;6*1H;/q;;;;;;;;;+5/p-6 |
Clé InChI |
MHQHGXFQPUCSEB-UHFFFAOYSA-H |
SMILES canonique |
CC#N.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.F[Sb-](F)(F)(F)(F)F.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


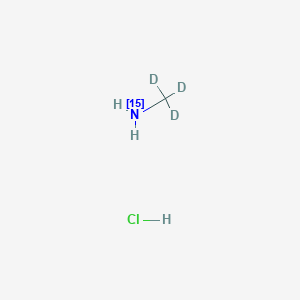


![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)

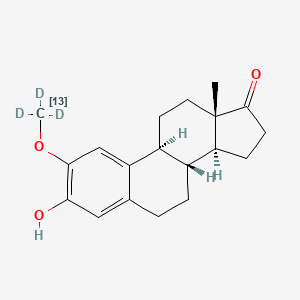


![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
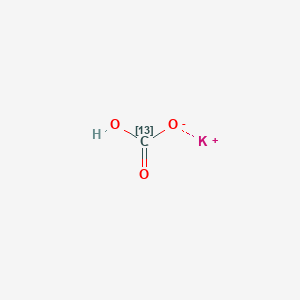
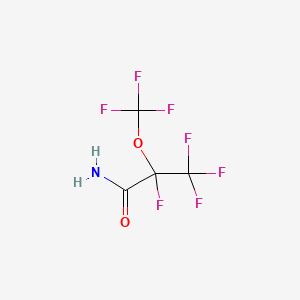
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
